molecular formula C10H12O3 B12533044 Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate CAS No. 832111-00-9

Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate

Cat. No.: B12533044
CAS No.: 832111-00-9
M. Wt: 180.20 g/mol
InChI Key: PIXIHOPYXPHHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate is a chemical compound known for its unique bicyclic structure. This compound features a 7-oxabicyclo[4.1.0]heptane ring system, which is a fused bicyclic ring containing an oxygen atom. The presence of the bicyclic ring system imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic ring systems. In this reaction, a furan derivative reacts with an olefinic or acetylenic dienophile under controlled conditions to form the desired bicyclic product . The reaction conditions often include the use of a solvent such as toluene or dichloromethane and may require heating to facilitate the reaction.

For industrial production, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The product is then purified using standard techniques like distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific groups in the molecule.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, to form addition products.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis to construct more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

    Biology: In biological research, the compound is studied for its potential biological activities, including its ability to interact with enzymes and proteins.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: In the industrial sector, the compound is used in the production of polymers and materials with unique properties, such as enhanced strength and durability.

Mechanism of Action

The mechanism of action of Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, the compound may inhibit protein phosphatases, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

832111-00-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate

InChI

InChI=1S/C10H12O3/c1-12-10(11)5-3-7-2-4-8-9(6-7)13-8/h2-3,5,8-9H,4,6H2,1H3

InChI Key

PIXIHOPYXPHHHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CCC2C(C1)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.